Dihydroorotic acid
Overview
Description
Dihydroorotic acid is a pyrimidine derivative and an intermediate in the biosynthesis of pyrimidine nucleotides. It is a key compound in the metabolic pathway that leads to the formation of uridine monophosphate, an essential precursor for RNA and DNA synthesis . The chemical formula of this compound is C5H6N2O4, and it is known for its role in cellular metabolism and its involvement in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroorotic acid can be synthesized through the cyclization of N-carbethoxyasparagine under basic conditions . This reaction involves the formation of the pyrimidine ring, which is a crucial step in the synthesis of this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of chromatography techniques. One method includes the use of an anionic exchange material in a base water mixture under pressure conditions ranging from 1.1 MPa to 40 MPa . This method allows for the efficient separation and purification of this compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Dihydroorotic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include orotic acid (from oxidation) and various substituted pyrimidine derivatives (from substitution reactions) .
Scientific Research Applications
Dihydroorotic acid has a wide range of applications in scientific research:
Mechanism of Action
Dihydroorotic acid exerts its effects primarily through its role in the pyrimidine biosynthesis pathway. It is converted to orotic acid by the enzyme dihydroorotate dehydrogenase, which is a key step in the synthesis of uridine monophosphate . This enzyme is a target for various inhibitors that are used in the treatment of diseases such as rheumatoid arthritis and cancer . The inhibition of dihydroorotate dehydrogenase leads to a decrease in pyrimidine nucleotide synthesis, which can affect cell proliferation and survival .
Comparison with Similar Compounds
Dihydroorotic acid is similar to other pyrimidine derivatives such as orotic acid and dihydroorotate . it is unique in its specific role as an intermediate in the pyrimidine biosynthesis pathway. Unlike orotic acid, which is the final product of the oxidation of this compound, this compound itself is a precursor that undergoes further enzymatic reactions . Other similar compounds include:
Orotic acid: The oxidized form of this compound.
Dihydroorotate: The conjugate base of this compound.
Orotidine 5’-monophosphate: A nucleotide formed from orotic acid.
This compound’s unique position in the biosynthesis pathway and its involvement in critical enzymatic reactions make it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-54-4, 6202-10-4 | |
Record name | (±)-Dihydroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dihydroorotic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROOROTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Dihydroorotic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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